1-[4-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]phenyl]-N-phenylmethanimine
Overview
Description
1-[4-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]phenyl]-N-phenylmethanimine is a useful research compound. Its molecular formula is C19H15N3O3 and its molecular weight is 333.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Tuberculostatic Activity
1-[4-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]phenyl]-N-phenylmethanimine and its derivatives have been studied for their potential in treating tuberculosis. One study focused on the synthesis of new heterocyclic compounds, including derivatives of 1,1-bis-methylthio-2-nitro-ethene, which demonstrated significant in vitro tuberculostatic activity (Foks et al., 2005).
Applications in Multiphase Polymer Blends
Research has been conducted on the use of related oxazole compounds in creating multiphase polymer blends. For instance, 2-phenyl-1,3-oxazoline, a compound with structural similarities, was used to modify poly(ethene-co-methacrylic acid) blends, demonstrating the potential of these compounds in advanced material sciences (Müller et al., 1995).
Anticancer and Antimicrobial Potential
A study on 1,3-oxazole clubbed pyridyl-pyrazolines, which share a core structural similarity with the compound , indicated promising anticancer and antimicrobial properties. These compounds were effective against various cancer cell lines and pathogenic strains, suggesting a potential application in medical treatments (Katariya et al., 2021).
Luminescent Metal-Organic Frameworks
Research into luminescent metal-organic frameworks has included compounds like BPyTPE, which is structurally related to this compound. These frameworks have shown potential in sensitive and quantitative detection of pesticides (Tao et al., 2017).
Electro-Optic Materials
The synthesis of heterocycle-based derivatives, such as those related to this compound, has been explored for their application in nonlinear optical/electro-optic materials. These materials are crucial in developing advanced optical technologies (Facchetti et al., 2003).
Properties
IUPAC Name |
1-[4-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]phenyl]-N-phenylmethanimine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3/c1-14-19(22(23)24)18(25-21-14)12-11-15-7-9-16(10-8-15)13-20-17-5-3-2-4-6-17/h2-13H,1H3/b12-11+,20-13? | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCRCURMJXHPADA-DXVPXYOPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1[N+](=O)[O-])C=CC2=CC=C(C=C2)C=NC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1[N+](=O)[O-])/C=C/C2=CC=C(C=C2)C=NC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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